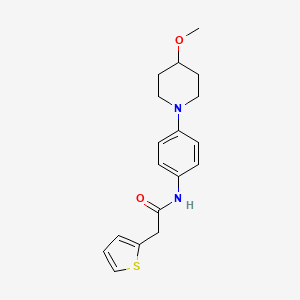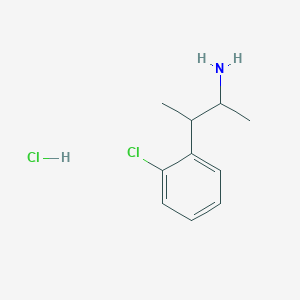
3-(2-クロロフェニル)ブタン-2-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15Cl2N. It is a derivative of phenylbutanamine, where the phenyl group is substituted with a chlorine atom at the second position. This compound is often used in scientific research due to its unique chemical properties.
科学的研究の応用
3-(2-Chlorophenyl)butan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)butan-2-amine hydrochloride typically involves the reaction of 2-chlorobenzyl cyanide with 2-butanone in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Chlorophenyl)butan-2-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-(2-Chlorophenyl)butan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenylbutanamines.
作用機序
The mechanism of action of 3-(2-Chlorophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may bind to receptors or inhibit the reuptake of these neurotransmitters, leading to altered neuronal activity and potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(3-Chlorophenyl)butan-2-amine hydrochloride
- 3-(4-Chlorophenyl)butan-2-amine hydrochloride
- 3-(2-Bromophenyl)butan-2-amine hydrochloride
Uniqueness
3-(2-Chlorophenyl)butan-2-amine hydrochloride is unique due to the specific position of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
特性
IUPAC Name |
3-(2-chlorophenyl)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-7(8(2)12)9-5-3-4-6-10(9)11;/h3-8H,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGIOTJWDSBQMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)C(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
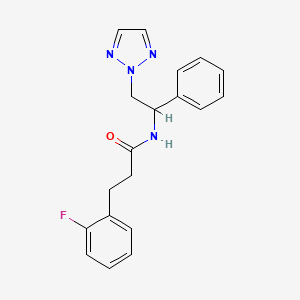
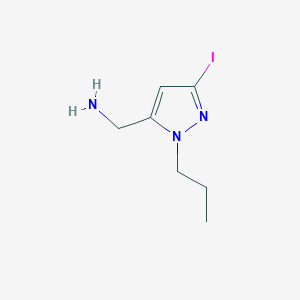


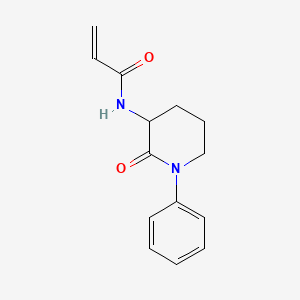
![1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone](/img/structure/B2383087.png)
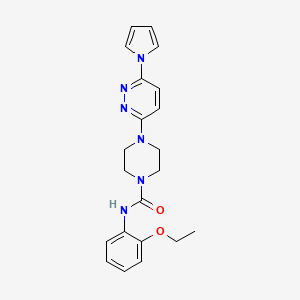
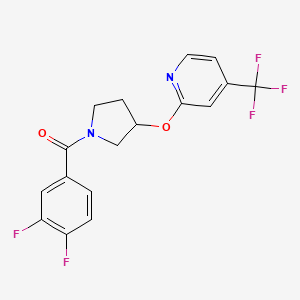
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2383090.png)
![N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2383095.png)
![3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea](/img/structure/B2383096.png)

![methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2383100.png)
